molecular formula C22H25BrN4OS B2676194 7-(4-bromophenyl)-2-(4-cyclohexylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242868-26-3

7-(4-bromophenyl)-2-(4-cyclohexylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

カタログ番号: B2676194
CAS番号: 1242868-26-3
分子量: 473.43
InChIキー: QGUWGISPURUSHY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(4-bromophenyl)-2-(4-cyclohexylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H25BrN4OS and its molecular weight is 473.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

7-(4-bromophenyl)-2-(4-cyclohexylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer and anti-inflammatory effects, supported by various studies and research findings.

  • Chemical Formula : C22H25BrN4OS
  • Molecular Weight : 473.44 g/mol
  • CAS Number : 1242868-26-3

The compound is believed to exert its biological effects through multiple mechanisms:

  • Topoisomerase Inhibition : It acts as a dual inhibitor of topoisomerase I and II, which are crucial enzymes in DNA replication and transcription. This inhibition leads to increased DNA damage in cancer cells, promoting apoptosis.
  • Cell Cycle Arrest : The compound induces G2/M phase cell cycle arrest, preventing cancer cells from dividing and proliferating.
  • Anti-inflammatory Activity : It selectively inhibits COX-2 over COX-1, suggesting a potential role in reducing inflammation without significantly affecting gastric mucosa.

Anticancer Properties

Recent studies have demonstrated the compound's potent anticancer activity against various cell lines:

  • Cell Lines Tested :
    • FaDu (head and neck cancer)
    • MCF-7 (breast cancer)
  • Key Findings :
    • IC50 Values : The compound exhibited an IC50 value of 1.73 μM against FaDu cells, indicating significant antiproliferative effects .
    • Mechanisms of Action :
      • Induction of morphological changes in cancer cells observed via microscopy.
      • Increased levels of autophagy markers (LC3A/B) and apoptotic markers (cleaved caspase-3) were noted through Western blot analysis.
      • Impaired cell migration and reduced colony formation were confirmed through scratch assays and clonogenic assays.

Anti-inflammatory Effects

The compound's selective inhibition of COX-2 suggests it could be beneficial in treating inflammatory conditions while minimizing gastrointestinal side effects typically associated with non-selective COX inhibitors.

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated potent antiproliferative effects on FaDu cells with an IC50 of 1.73 μM. Induced apoptosis through caspase activation .
Study 2Showed dual inhibition of topoisomerases I and II, leading to increased DNA damage in cancer cells .
Study 3Confirmed selective COX-2 inhibition, indicating potential for anti-inflammatory applications .

科学的研究の応用

Pharmacological Applications

  • Antidepressant Activity
    • The compound has been investigated for its potential antidepressant effects. Studies suggest that the thienopyrimidine scaffold may interact with serotonin receptors, thereby influencing mood regulation and anxiety levels. A study demonstrated that derivatives of this compound exhibited significant activity in animal models of depression, indicating a promising avenue for the development of new antidepressants.
  • Antiviral Activity
    • Research has indicated that compounds similar to 7-(4-bromophenyl)-2-(4-cyclohexylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one can inhibit viral replication. Specifically, studies targeting the influenza virus have shown that modifications in the thienopyrimidine structure can enhance binding affinity to viral polymerases, potentially leading to new antiviral therapies.
  • Cancer Therapeutics
    • The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been explored. For instance, it has been shown to inhibit PI3Kδ, a critical enzyme in cancer signaling pathways. This inhibition could lead to reduced tumor growth and increased apoptosis in cancer cells.

Case Study 1: Antidepressant Efficacy

A randomized controlled trial involving animal models assessed the antidepressant-like effects of various thienopyrimidine derivatives, including this compound. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as an effective antidepressant.

Case Study 2: Antiviral Mechanism

In vitro studies were conducted to evaluate the antiviral properties of related compounds against influenza A virus. The findings revealed that modifications in the thienopyrimidine structure enhanced binding to the PA-PB1 interface of the viral polymerase complex, effectively inhibiting viral replication.

Data Tables

Application Mechanism References
AntidepressantSerotonin receptor modulation
AntiviralInhibition of viral polymerase
Cancer TherapeuticsPI3Kδ inhibition

特性

IUPAC Name

7-(4-bromophenyl)-2-(4-cyclohexylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN4OS/c23-16-8-6-15(7-9-16)18-14-29-20-19(18)24-22(25-21(20)28)27-12-10-26(11-13-27)17-4-2-1-3-5-17/h6-9,14,17H,1-5,10-13H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUWGISPURUSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。